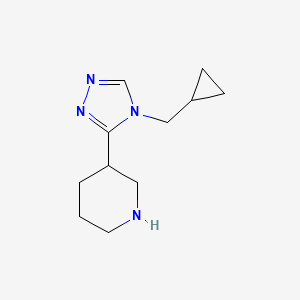

3-(4-(cyclopropylmethyl)-4H-1,2,4-triazol-3-yl)piperidine

Descripción general

Descripción

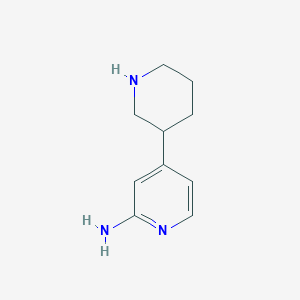

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A series of 2,6-diaryl-3-methyl-4-piperidones were synthesized by Mannich reaction (condensation) of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes and ammonium acetate .

Molecular Structure Analysis

The piperidine rings of certain molecules adopt a more stable chair conformation of a six-membered ring structure with slight distortion at the point of substitution .

Chemical Reactions Analysis

Piperidine derivatives are utilized in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Physical And Chemical Properties Analysis

The physical and chemical properties of a specific piperidine derivative would depend on its exact molecular structure. For example, 2-(4-hydroxyphenyl)-3-methyl-6-phenylpiperidin-4-one has a yield of 69.39%, melting point of 154-156 °C, and specific IR and NMR values .

Aplicaciones Científicas De Investigación

Synthesis of Novel Pharmaceuticals

Piperidine derivatives are foundational blocks in drug design due to their versatility and presence in many pharmaceuticals. The compound could be used to synthesize novel drugs with potential therapeutic benefits. Its unique structure may contribute to the development of new medications with improved efficacy and reduced side effects .

Anticancer Agents

Research indicates that piperidine derivatives can exhibit potent anticancer activities. The cyclopropylmethyl group attached to the triazolyl piperidine could interact with cancer cell lines, potentially inhibiting growth or inducing apoptosis. This makes it a candidate for developing new anticancer drugs .

Neuropharmacological Applications

Piperidine derivatives are known to cross the blood-brain barrier, making them suitable for neuropharmacological applications. The compound could be investigated for its potential effects on neurological pathways, possibly leading to treatments for neurodegenerative diseases or cognitive disorders .

Antimicrobial and Antifungal Properties

The structural complexity of piperidine derivatives often lends them antimicrobial and antifungal properties. This particular compound could be studied for its efficacy against a range of microbial and fungal pathogens, contributing to the fight against antibiotic-resistant strains .

Analgesic and Anti-inflammatory Uses

Compounds with a piperidine moiety have been associated with analgesic and anti-inflammatory effects. The subject compound could be explored for its potential to alleviate pain and reduce inflammation, which is crucial in the treatment of chronic inflammatory diseases .

Development of Diagnostic Agents

The unique structural features of this compound may allow it to bind selectively to certain biological targets. This property can be harnessed to develop diagnostic agents that can help in the detection and monitoring of various diseases .

Chemical Biology and Biochemistry Research

In chemical biology and biochemistry, the compound’s reactivity and interaction with biological molecules can be of significant interest. It could be used as a tool to study enzyme mechanisms, receptor-ligand interactions, and other biochemical processes .

Pharmacokinetic Enhancements

Piperidine derivatives can affect the pharmacokinetic profile of drugs, such as their absorption, distribution, metabolism, and excretion. Research into this compound could lead to insights that enhance the delivery and efficacy of existing medications .

Mecanismo De Acción

Target of Action

The compound contains a piperidine ring, which is a common structural motif in many pharmaceuticals and natural products . Piperidine derivatives have been found to exhibit a wide range of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant effects . .

Biochemical Pathways

Again, without knowing the specific targets, it’s hard to say which biochemical pathways might be affected. Piperidine derivatives have been found to affect a wide range of pathways, depending on their specific targets .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the route of administration. Piperidine derivatives can have diverse pharmacokinetic properties .

Safety and Hazards

Direcciones Futuras

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This suggests a promising future for the development and discovery of new drugs based on the piperidine structure.

Propiedades

IUPAC Name |

3-[4-(cyclopropylmethyl)-1,2,4-triazol-3-yl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4/c1-2-10(6-12-5-1)11-14-13-8-15(11)7-9-3-4-9/h8-10,12H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQKQRWUYDNPETG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=NN=CN2CC3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

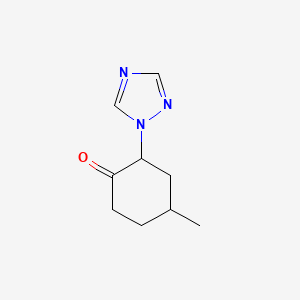

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(Methoxymethyl)-1H-1,2,4-triazol-5-yl]ethane-1,2-diamine oxalate](/img/structure/B1472874.png)

![4-[(3-Methoxyphenyl)methyl]piperidin-4-ol hydrochloride](/img/structure/B1472876.png)

![4,5-dimethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1472889.png)

![4-[(2-Methoxyphenyl)methyl]piperidin-4-ol hydrochloride](/img/structure/B1472890.png)